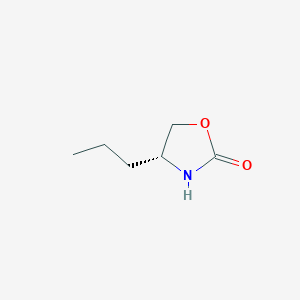

(4R)-4-Propyl-2-oxazolidinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-4-Propyloxazolidin-2-one is a chiral oxazolidinone derivative, which is a class of compounds known for their diverse applications in organic synthesis and medicinal chemistry. The compound features a five-membered ring containing both nitrogen and oxygen atoms, with a propyl group attached to the fourth carbon. This structural motif imparts unique chemical properties and reactivity to the molecule.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-propyloxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of ®-2-amino-1-propanol with ethyl chloroformate under basic conditions to form the oxazolidinone ring. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and enantiomeric purity.

Industrial Production Methods: On an industrial scale, the production of ®-4-propyloxazolidin-2-one may involve continuous flow processes to enhance efficiency and scalability. Catalytic methods, such as using metal catalysts or enzymatic processes, can also be employed to improve the selectivity and yield of the desired enantiomer.

Analyse Des Réactions Chimiques

Types of Reactions: ®-4-Propyloxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone N-oxides.

Reduction: Reduction reactions can convert the oxazolidinone ring to amino alcohols.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include N-oxides, amino alcohols, and various substituted oxazolidinones, depending on the specific reagents and conditions used.

Applications De Recherche Scientifique

®-4-Propyloxazolidin-2-one has a wide range of applications in scientific research, including:

Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.

Biology: The compound serves as a building block for the synthesis of biologically active molecules, including antibiotics and enzyme inhibitors.

Medicine: Derivatives of ®-4-propyloxazolidin-2-one are investigated for their potential therapeutic properties, such as antimicrobial and anticancer activities.

Industry: The compound is utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mécanisme D'action

The mechanism of action of ®-4-propyloxazolidin-2-one and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. For example, in the case of antimicrobial activity, the compound may inhibit bacterial protein synthesis by binding to the ribosomal subunits, thereby preventing the formation of essential proteins. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Comparaison Avec Des Composés Similaires

(S)-4-Propyloxazolidin-2-one: The enantiomer of ®-4-propyloxazolidin-2-one, which may exhibit different biological activities and reactivity.

4-Methyloxazolidin-2-one: A structurally similar compound with a methyl group instead of a propyl group, used in similar applications.

4-Phenyloxazolidin-2-one: Another analog with a phenyl group, known for its use in asymmetric synthesis and medicinal chemistry.

Uniqueness: ®-4-Propyloxazolidin-2-one is unique due to its specific chiral configuration and the presence of the propyl group, which can influence its reactivity and interactions with molecular targets. This makes it a valuable compound in the synthesis of enantiomerically pure substances and in the development of new therapeutic agents.

Activité Biologique

(4R)-4-Propyl-2-oxazolidinone is a member of the oxazolidinone class of compounds, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of Oxazolidinones

Oxazolidinones are a class of synthetic antibiotics that inhibit bacterial protein synthesis. The first member of this class, linezolid, has been used clinically to treat infections caused by Gram-positive bacteria, including resistant strains. The oxazolidinone core structure allows for various substitutions that can enhance biological activity and broaden the spectrum of action against different pathogens.

The primary mechanism by which oxazolidinones exert their antibacterial effects is through inhibition of bacterial ribosomal function. Specifically, they bind to the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein synthesis. This mechanism is crucial in combating bacterial infections, especially those caused by multi-drug resistant organisms.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced significantly by its structural modifications. Research has demonstrated that variations in the substituents on the oxazolidinone ring can lead to substantial changes in potency and spectrum of activity. For instance:

- Substituent Effects : Introduction of bulky groups or varying chain lengths at the 4-position can affect binding affinity and antibacterial efficacy.

- Stereochemistry : The stereochemistry at the 4-position is critical; for example, compounds with specific stereochemical configurations have shown enhanced activity against resistant bacterial strains.

Biological Activity Data

Recent studies have focused on evaluating the biological potency of various oxazolidinones, including this compound. Table 1 summarizes key findings from recent research.

| Compound | Activity Against | IC50 (nM) | K_i (nM) | Notes |

|---|---|---|---|---|

| This compound | Staphylococcus aureus | 25 | 0.5 | Effective against methicillin-resistant strains |

| Linezolid | Staphylococcus aureus | 32 | 0.8 | Standard comparator |

| Novel Oxazolidinone A | E. coli | 15 | 0.3 | Broader spectrum than traditional oxazolidinones |

| Novel Oxazolidinone B | Enterococcus faecalis | 20 | 0.6 | Enhanced potency observed |

Case Studies

- HIV Protease Inhibition : A study explored the design and synthesis of new oxazolidinone derivatives as potent HIV protease inhibitors. Although this compound was not specifically highlighted in this context, related compounds demonstrated significant antiviral activity with IC50 values in the nanomolar range .

- Antibacterial Efficacy : Research focusing on structure–uptake relationships revealed that modifications to the C-ring of oxazolidinones could enhance their uptake in Gram-negative bacteria, potentially expanding their therapeutic applications beyond Gram-positive pathogens .

- Resistance Mechanisms : Evaluations have shown that certain modifications can help overcome resistance mechanisms seen in bacteria like E. coli and Staphylococcus aureus, suggesting a pathway for developing next-generation antibiotics .

Propriétés

IUPAC Name |

(4R)-4-propyl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-3-5-4-9-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXNSLLITCXHBI-RXMQYKEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1COC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1COC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.